Polyoxyethylene sorbitan trioleate

Vue d'ensemble

Description

Polyoxyethylene sorbitan trioleate is a useful research compound. Its molecular formula is C14H13NO6S2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Polyoxyethylene sorbitan trioleate, also known as Tween 85, is a non-ionic surfactant . It is primarily targeted at the interfaces between various phases in a multi-phase system, such as oil and water. It acts on these interfaces to reduce surface tension, thereby enhancing the stability of the system .

Mode of Action

The mode of action of this compound involves interaction with its targets to bring about changes in the system. It inhibits interfacial damage of the protein molecule that undergoes mechanical stress during shipping and handling . It also affects the formulation photostability . Furthermore, it undergoes autooxidation, cleavage at the ethylene oxide subunits, and hydrolysis of the fatty acid ester bond .

Biochemical Pathways

This compound affects several biochemical pathways. Autooxidation results in hydroperoxide formation, side-chain cleavage, and eventually the formation of short-chain acids such as formic acid . These changes could influence the stability of a biopharmaceutical product .

Pharmacokinetics

It is known that the compound is used in various pharmaceutical formulations, suggesting that it has suitable bioavailability .

Result of Action

The result of this compound’s action is multifaceted. It can enhance the stability of multi-phase systems, inhibit interfacial damage, and affect formulation photostability . It can also induce hemolysis, cytotoxicity to lo2 cells, and fatality in zebrafish .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to be biodegradable , suggesting that its action, efficacy, and stability can be affected by the presence of certain microorganisms in the environment . Furthermore, it is known to be a potential corrosion inhibitor for metals , indicating that its action can also be influenced by the presence of metal surfaces .

Analyse Biochimique

Biochemical Properties

Polyoxyethylene sorbitan trioleate provides various functional advantages in biochemical reactions, such as detergency, emulsification, and wetting . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. The nature of these interactions is primarily through the formation of hydrogen bonds and hydrophobic interactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression. For instance, it has been used in studies to deliver ammonium glycyrrhizinate for the treatment of inflammatory diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It can induce the highest hemolysis rate, highest cytotoxicity to LO2 cells .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It has specific melting ranges and can exist as a solid, liquid, a solidified melt, or a supercooled melt . It’s also noted for its stability and resistance to degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to be non-toxic at high doses, with an LD50 value of >36000 mg/kg in rats .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its solubility increases with the increase of EO number . It can interact with transporters or binding proteins, affecting its localization or accumulation within the cell.

Activité Biologique

Polyoxyethylene sorbitan trioleate, commonly known as Polysorbate 85, is a non-ionic surfactant widely used in pharmaceuticals, cosmetics, and food products. Its unique chemical structure, characterized by the presence of three oleic acid chains esterified to a sorbitan core and a hydrophilic polyoxyethylene chain, imparts significant biological activity. This article explores the biological properties of Polysorbate 85, including its role in drug delivery systems, safety profile, and applications in various fields.

- Chemical Formula : CHO(OCH)

- Molecular Weight : Variable due to the number of ethylene oxide units (typically 20).

- Hydrophilic-Lipophilic Balance (HLB) : Approximately 15-16, indicating its suitability for oil-in-water emulsions .

Drug Delivery Systems

Polysorbate 85 enhances the bioavailability of poorly soluble drugs by improving their solubility and stability. It is commonly used in:

- Injectable Formulations : Helps solubilize lipophilic drugs, preventing aggregation and crystallization, which is crucial for maintaining the efficacy of active pharmaceutical ingredients (APIs) .

- Liposomal Formulations : Stabilizes lipid bilayers in liposomes, facilitating controlled release and targeted delivery of drugs .

- Microemulsions : Acts as a surfactant in microemulsion formulations that improve transdermal delivery of drugs like triamcinolone .

Case Studies

- Microemulsion for Skin Delivery : A study demonstrated that microemulsions using Polysorbate 85 effectively delivered resveratrol to protect skin from UV-induced damage. The phase behavior showed a significant expansion of the oil-rich single-phase domain when Polysorbate 85 was used .

- Transdermal Delivery of Triamcinolone : Research optimized a microemulgel formulation containing triamcinolone using Polysorbate 85, resulting in enhanced bioavailability and reduced dosing frequency compared to oral administration. The optimized formulation achieved over 92% drug release through biological membranes .

Safety Profile

Polysorbate 85 is generally recognized as safe (GRAS) for use in food and pharmaceuticals. However, some safety considerations include:

- Skin Irritation : Can cause irritation in sensitive individuals or with prolonged use.

- Allergic Reactions : Rare cases of dermatitis have been reported .

- Gastrointestinal Distress : High doses may lead to nausea or diarrhea .

Applications

Polysorbate 85 finds diverse applications across various industries:

- Pharmaceuticals : Used in formulations for vaccines, recombinant proteins, and gene therapies to stabilize proteins and enhance solubility.

- Cosmetics : Acts as an emulsifier and stabilizer in creams and lotions.

- Food Industry : Employed as an emulsifier to improve texture and consistency in bakery products and beverages .

- Veterinary Medicine : Utilized in injectable vaccines and medications for pets and livestock to enhance drug solubility .

Applications De Recherche Scientifique

Food Industry

Polysorbate 85 serves as an effective emulsifier in food products, enhancing texture and stability. Its applications include:

- Emulsification : Used in salad dressings and sauces to maintain a uniform mixture of oil and water.

- Stabilization : Helps stabilize fat-based systems in confectionery and baked goods, preventing separation and improving shelf life .

Table 1: Applications in Food Products

| Product Type | Application |

|---|---|

| Salad Dressings | Emulsifier |

| Ice Cream | Stabilizer |

| Baked Goods | Texture Enhancer |

Pharmaceutical Applications

In pharmaceuticals, Polysorbate 85 is utilized for its ability to enhance drug solubility and stability:

- Emulsifier : Stabilizes emulsions in liquid formulations.

- Solubilizer : Improves the solubility of hydrophobic drugs in aqueous solutions.

Case Study : A study demonstrated that incorporating Polysorbate 85 into microemulsions significantly improved the delivery of resveratrol, enhancing its solubility and photostability .

Cosmetic Industry

Polysorbate 85 is prevalent in cosmetic formulations due to its emulsifying properties:

- Creams and Lotions : Acts as an emulsifier to blend oil and water phases.

- Hair Products : Used for its solubilizing properties in shampoos and conditioners .

Table 2: Cosmetic Applications

| Product Type | Function |

|---|---|

| Moisturizers | Emulsifier |

| Shampoos | Solubilizer |

| Makeup Removers | Stabilizer |

Industrial Applications

In industrial settings, Polysorbate 85 finds applications as a surfactant and emulsifier:

- Oil Field Applications : Used as an emulsifier for oil-in-water systems to enhance stability during extraction processes .

- Textile Industry : Functions as a lubricant and emulsifier in textile processing.

Research Applications

Recent studies have explored the use of Polysorbate 85 in various research contexts:

- Wettability Studies : Research indicated that Polysorbate 85 affects the wettability of coatings on fruits, impacting the efficacy of protective coatings .

- Hydraulic Fracturing Studies : It has been identified among chemicals used in hydraulic fracturing fluids, with ongoing research assessing its environmental impacts .

Propriétés

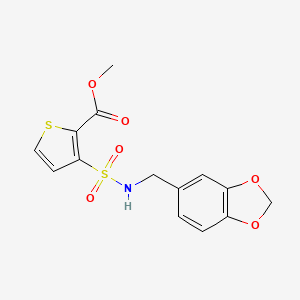

IUPAC Name |

methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-5-22-13)23(17,18)15-7-9-2-3-10-11(6-9)21-8-20-10/h2-6,15H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCLPBLTPXDOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Polysorbate 85 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

18.09 [mmHg] | |

| Record name | Polysorbate 85 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9005-70-3 | |

| Record name | Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.